N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide: is a complex organic compound that features a unique structure combining a phenyl group, an imidazo[1,2-b]pyridazin ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the imidazo[1,2-b]pyridazin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions, where a thiol group reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-b]pyridazin ring can undergo reduction under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[1,2-b]pyridazin derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting or activating their function.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)ethanamide
- N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)propionamide
Uniqueness
N-(3,5-dimethylphenyl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-10-16(2)12-18(11-15)23-21(27)14-28-22-9-8-20-24-19(13-26(20)25-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXQFIKJKDSBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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